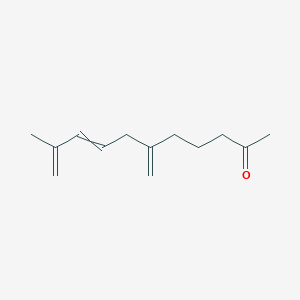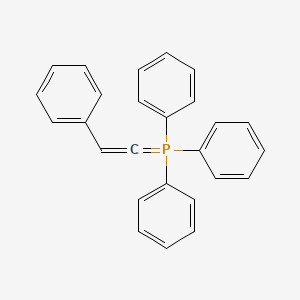
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by a phosphorus atom bonded to three phenyl groups and a 2-phenylethenylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-phenylethenylidene moiety. One common method involves the use of dimethylsulfonium methylide mediated olefination of 2-phenylethenylidene phosphonoacetate, followed by the Horner–Wadsworth–Emmons reaction with aromatic aldehydes . This method provides access to reactive intermediates that can be further transformed into the desired phosphane compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Cycloaddition: The 2-phenylethenylidene moiety can undergo cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), electrophiles (e.g., halogens), and dienophiles for cycloaddition reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from the reactions of this compound include phosphine oxides, substituted aromatic compounds, and cycloadducts with complex polycyclic structures .
Applications De Recherche Scientifique
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and product distributions. The molecular targets and pathways involved depend on the specific metal ions and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, similar in structure but lacking the 2-phenylethenylidene group.
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane oxide: The oxidized form of the compound, with different reactivity and applications.
2-Phenylethenylidene phosphonoacetate: A precursor in the synthesis of the compound, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the 2-phenylethenylidene group, which imparts specific reactivity and potential for cycloaddition reactions. This distinguishes it from other triphenylphosphine derivatives and makes it valuable for specialized applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
106104-33-0 |
|---|---|
Formule moléculaire |
C26H21P |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
triphenyl(2-phenylethenylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H21P/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-21H |
Clé InChI |
OHBAKIGZYDGQOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


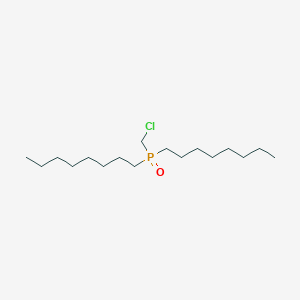
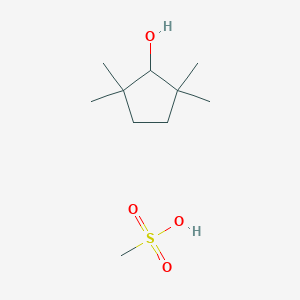

![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
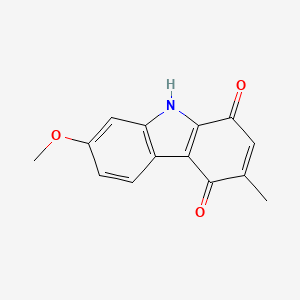
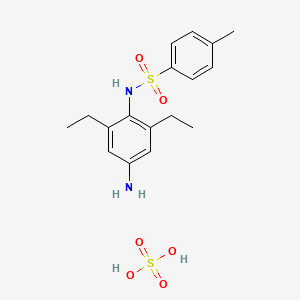
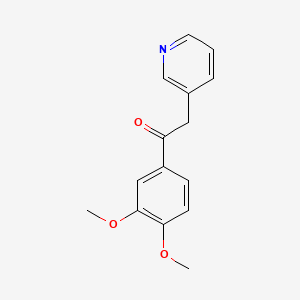
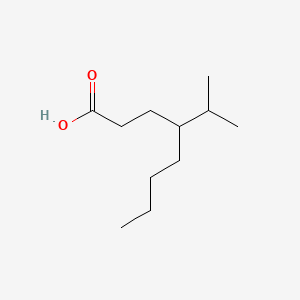
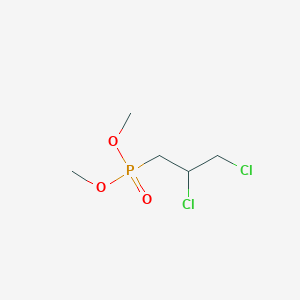
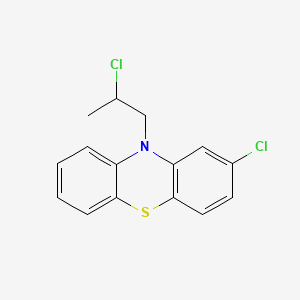
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
